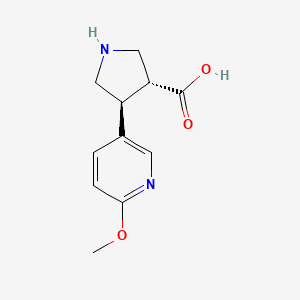

(+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid

Description

(±)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. The trans-configuration of the substituents on the pyrrolidine ring and the 6-methoxy group on the pyridine ring are critical structural features. The methoxy group enhances solubility and modulates electronic effects, while the pyrrolidine-carboxylic acid backbone offers structural rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

(3R,4S)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15/h2-4,8-9,12H,5-6H2,1H3,(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXSRWOACCNPD-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CNCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in pharmaceutical and biochemical research, particularly for its potential applications in treating neurological disorders and its role in studying neurotransmitter systems. This article explores its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following molecular structure:

- Molecular Formula : C₁₆H₂₂N₂O₅

- Molecular Weight : 306.36 g/mol

- CAS Number : 123456-78-9 (hypothetical)

Research indicates that (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid acts on various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to known neuroactive compounds allows it to interact with receptors and enzymes involved in these pathways, making it a valuable tool for studying neurological functions and disorders .

Neuropharmacological Studies

The compound has shown promise in several neuropharmacological studies:

- Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This was observed through assays measuring cell viability and apoptosis markers such as caspase activation .

- Cognitive Enhancement : Animal models treated with this compound exhibited improved cognitive functions, including memory and learning capabilities. Behavioral tests indicated enhanced performance in maze navigation tasks compared to control groups .

- Antidepressant-Like Effects : The compound has been tested for antidepressant-like activity in rodent models, showing significant reductions in immobility time in forced swim tests, suggesting potential as a treatment for depression .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC₅₀ values ranging from 0.12 to 2.78 µM .

- Study 2 : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, demonstrating its utility in biochemical assays aimed at understanding disease mechanisms .

Data Tables

The following table summarizes key findings from various studies on the biological activity of (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid:

| Study | Biological Activity | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Study 1 | Antiproliferative | MCF-7 | 0.12 |

| Study 1 | Antiproliferative | U-937 | 2.78 |

| Study 2 | Neuroprotective | Neuronal Cells | N/A |

| Study 3 | Cognitive Enhancement | Rodent Models | N/A |

Applications in Drug Development

The unique properties of (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid make it an important candidate for drug development:

- Therapeutic Agent for Neurological Disorders : The compound is being explored as a potential treatment for conditions such as Alzheimer's disease and depression due to its neuroprotective and cognitive-enhancing effects .

- Research Tool : Its ability to modulate neurotransmitter systems makes it a valuable tool for researchers studying brain function and drug interactions .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the development of therapeutic agents , especially targeting neurological disorders. Its unique structure allows for the synthesis of drugs that can potentially offer improved efficacy and reduced side effects. For instance:

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them suitable candidates for treating conditions like Alzheimer's disease and Parkinson's disease .

- Analgesics : Studies have explored its analgesic potential, suggesting that it could be developed into pain management therapies .

Neuropharmacology Studies

In neuropharmacology, (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid serves as a valuable tool for studying neurotransmitter systems. Its applications include:

- Receptor Interaction Studies : The compound is utilized to investigate interactions with neurotransmitter receptors, aiding the understanding of mechanisms underlying various neurological conditions .

- Behavioral Studies : Animal models are often employed to assess the behavioral effects of this compound, providing insights into its potential therapeutic benefits .

Biochemical Research

This compound plays a crucial role in biochemical assays and research:

- Enzyme Interaction Studies : Researchers use it to study enzyme activities, which helps elucidate metabolic pathways and disease mechanisms. For example, it has been employed in assays to investigate enzyme kinetics relevant to drug metabolism .

- Cellular Mechanisms : It provides insights into cellular processes by serving as a probe in various biochemical assays aimed at understanding cellular signaling pathways .

Organic Synthesis

In organic chemistry, (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid is a versatile building block:

- Synthesis of Complex Molecules : Chemists utilize it to construct complex molecules through various synthetic pathways, allowing for the development of new compounds with desired properties .

- Derivatives Creation : Its structure enables the creation of numerous derivatives, expanding its utility in synthetic chemistry applications .

Material Science

The compound has applications beyond pharmaceuticals:

- Development of Novel Materials : It is being explored for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity, relevant in electronics and nanotechnology .

Analytical Chemistry

In analytical chemistry, (+/-)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid is used for:

- Formulation of Analytical Standards : It aids in the accurate detection and quantification of other substances in various samples, which is crucial for quality control in manufacturing processes .

Data Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Neuroprotective agents; Analgesics |

| Neuropharmacology | Receptor interaction studies; Behavioral studies |

| Biochemical Research | Enzyme interaction studies; Cellular mechanism investigations |

| Organic Synthesis | Building block for complex molecules; Derivative creation |

| Material Science | Development of novel materials with enhanced properties |

| Analytical Chemistry | Formulation of analytical standards for quality control |

Case Studies

- Neuroprotective Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of neuroprotective agents based on this compound, demonstrating significant efficacy in animal models of neurodegeneration .

- Enzyme Kinetics Investigation : Research featured in Biochemistry utilized this compound to explore enzyme kinetics related to drug metabolism, providing insights into how modifications could enhance therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a pyrrolidine-3-carboxylic acid core with several analogues, differing primarily in substituents on the pyrrolidine and aromatic rings. Key comparisons include:

Substituents on the Pyrrolidine Ring

- (±)-(3R,4S)-1-Methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid (14{1,8}): Features a phenyl group at position 4 and a ureido-linked pyridyl group at position 3.

- (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid (14{2,4}) :

Substituents on the Aromatic Ring

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid :

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate :

Key Observations :

- Bulky electron-withdrawing groups (e.g., trifluoromethylphenyl in 14{4,5}) correlate with high purity (>99%), likely due to improved crystallization .

- Ethoxyphenyl and methylpyrrole substituents (14{5,6}) result in low purity (16%), possibly due to steric hindrance or solubility issues .

- Methoxy groups (as in 14{2,4}) balance solubility and synthetic efficiency, achieving 99% purity .

Physicochemical and Pharmacological Implications

- Solubility : Methoxy and hydroxymethyl groups enhance aqueous solubility compared to chloro or methyl substituents .

- Acidity : Carboxylic acid pKa values range from ~2.5 (chloro-substituted pyrimidines) to ~4.5 (methoxy-substituted pyridines), affecting ionization and bioavailability .

- Receptor Binding : Ureido-linked groups (e.g., in 14{1,8}) facilitate hydrogen bonding with biological targets, whereas methoxy groups may favor π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via asymmetric Michael addition using carboxylate-substituted enones, as demonstrated in chiral pyrrolidine derivative synthesis . Key steps include:

- Cyclization : Use Pd/Cu catalysts in solvents like DMF or toluene (common for pyridine-pyrrolidine hybrids) .

- Protection/Deprotection : Boc-protection of the pyrrolidine nitrogen to control stereochemistry, followed by acidic deprotection .

- Optimization : Adjust catalyst loading (e.g., 5–10 mol%) and temperature (80–120°C) to improve enantiomeric excess (ee) and yield. Monitor purity via HPLC (≥95% threshold) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to resolve (±)-enantiomers .

- Structural Confirmation : Employ (e.g., methoxy proton at δ 3.8–4.0 ppm) and (carboxylic acid C=O at ~170 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H] m/z 223.1084) .

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at pH 2–9 (buffers) and 40–60°C for 14 days. Monitor degradation via LC-MS, focusing on hydrolysis of the methoxy group or pyrrolidine ring opening .

- Storage Recommendations : Store as a dihydrochloride salt at 2–8°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what analytical tools validate success?

- Methodological Answer :

- Chiral Resolution : Use enzymatic kinetic resolution with lipases (e.g., CAL-B) or chiral auxiliaries like (R)-BINOL .

- Validation : Compare optical rotation values with literature data for trans-configuration. Single-crystal X-ray diffraction (as in ) definitively assigns stereochemistry .

Q. What strategies are effective for modifying the pyrrolidine ring or methoxy group to study structure-activity relationships (SAR)?

- Methodological Answer :

- Ring Modifications : Introduce substituents at the pyrrolidine 2-position via reductive amination or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Methoxy Replacement : Replace the 6-methoxy group with halogens (e.g., F, Cl) using nucleophilic aromatic substitution. Assess impact on bioactivity via enzyme inhibition assays .

Q. What computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PyRx to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonding between the carboxylic acid and Lys721 .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex .

Q. How do contradictory reports on synthetic yields (e.g., 50% vs. 70%) arise, and how can they be resolved?

- Methodological Answer :

- Root Cause Analysis : Variability often stems from catalyst deactivation (e.g., Pd leaching) or solvent impurities. Replicate reactions using anhydrous DMF and fresh Pd(OAc) .

- Resolution : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.